WAY 170523
Overview
Description
MMP-13 is an enzyme involved in the breakdown of extracellular matrix components, which plays a significant role in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis . WAY 170523 has shown promise in inhibiting the invasion of cancer cells, particularly in prostate cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY 170523 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize waste. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product to meet the required purity standards .
Chemical Reactions Analysis
Types of Reactions
WAY 170523 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
WAY 170523 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of MMP-13 and its effects on various biochemical pathways.
Biology: Investigates the role of MMP-13 in tissue remodeling and disease progression.
Medicine: Explores potential therapeutic applications in diseases such as cancer, rheumatoid arthritis, and osteoarthritis.
Industry: Potential use in developing new drugs targeting MMP-13 for various medical conditions
Mechanism of Action
WAY 170523 exerts its effects by selectively inhibiting MMP-13. It binds to the active site of the enzyme, preventing it from interacting with its natural substrates. This inhibition leads to a decrease in the breakdown of extracellular matrix components, thereby reducing tissue remodeling and invasion of cancer cells. The compound also attenuates the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
WAY 170523 is unique due to its high selectivity and potency against MMP-13 compared to other matrix metalloproteinase inhibitors. Similar compounds include:
WAY 170524: Another MMP-13 inhibitor with slightly different chemical structure and potency.
WAY 170525: Inhibits multiple MMPs but with less selectivity for MMP-13.
WAY 170526: A broader spectrum MMP inhibitor with applications in different disease models.
This compound stands out due to its high selectivity for MMP-13, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[4-[benzyl-[2-(hydroxycarbamoyl)-4,6-dimethylphenyl]sulfamoyl]phenoxy]ethyl]-1-benzofuran-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31N3O7S/c1-22-18-23(2)31(28(19-22)32(37)35-39)36(21-24-8-4-3-5-9-24)44(40,41)27-14-12-26(13-15-27)42-17-16-34-33(38)30-20-25-10-6-7-11-29(25)43-30/h3-15,18-20,39H,16-17,21H2,1-2H3,(H,34,38)(H,35,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARMEEAGJWMFSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)NO)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OCCNC(=O)C4=CC5=CC=CC=C5O4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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